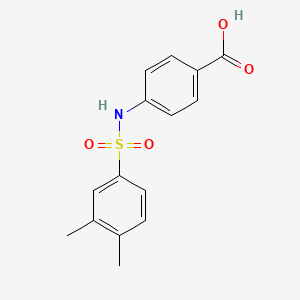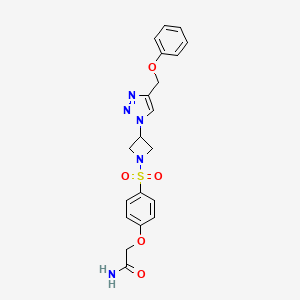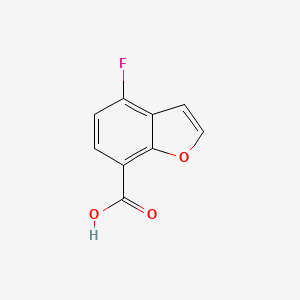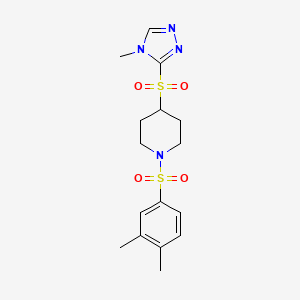
1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of pyrazole derivatives, including compounds similar to 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide, are areas of significant interest in medicinal chemistry and materials science. These compounds are known for their diverse pharmacological activities and their role in various chemical reactions and properties, making them valuable in scientific research and application development.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through reactions involving the condensation of hydrazines with diketones or aldehydes. An example includes the synthesis of related compounds through cyclocondensation reactions under specific conditions, often involving catalysts and solvents like acetonitrile at room temperature for high yield and purity (Prabakaran et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, showcasing specific geometric configurations and intermolecular interactions. Studies include detailed Hirshfeld surface analysis and DFT calculations to understand the compound's electronic structure and intermolecular forces (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, based on their functional groups. Their chemical properties, such as reactivity and stability, are influenced by the substituents on the pyrazole ring and the overall molecular structure.
Physical Properties Analysis
The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the compound's behavior under different conditions. For instance, specific pyrazole derivatives are found to be thermally stable up to certain temperatures, which is significant for their storage and application (Kumara et al., 2018).
Scientific Research Applications
Antiobesity and CB1 Receptor Antagonism
Studies have synthesized analogues of diaryl dihydropyrazole-3-carboxamides, demonstrating significant in vivo antiobesity activity. This activity is linked to their antagonism of the CB1 receptor, showing promise for appetite suppression and body weight reduction in animal models. The molecular modeling within these studies highlights the interaction of these compounds with the CB1 receptor, suggesting a mechanism of action similar to that of known CB1 antagonists (Srivastava et al., 2007).
Synthesis and Biological Evaluation of Derivatives
Another research focus has been on the synthesis and biological evaluation of various pyrazole derivatives, including those with thiophene-based bis-heterocyclic monoazo dyes. These compounds have been characterized for their solvatochromic behavior, tautomeric structures, and effects on visible absorption maxima, indicating potential applications in dye and pigment development (Karcı & Karcı, 2012).
Anticancer Activity
Research has also explored the anticancer activity of pyrazole carboxamide derivatives. Specific derivatives have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia, with some compounds exhibiting potent cytotoxic effects. This suggests their potential as novel anticancer agents (Deady et al., 2003).
In Vitro and In Vivo Biological Activities
Further investigations have focused on the in vitro and in vivo biological activities of pyrazole derivatives. These studies include the evaluation of antimicrobial, anticancer, and nematocidal activities, showing that certain pyrazole carboxamide derivatives have significant effects against specific bacterial, fungal strains, and cancer cell lines, as well as nematodes. Such research indicates the versatility of these compounds in addressing various biological and agricultural challenges (Hafez, El-Gazzar, & Al-Hussain, 2016; Zhao et al., 2017).
Molecular Interaction Studies
Molecular interaction studies of pyrazole derivatives with CB1 cannabinoid receptors have provided insights into the design of selective antagonists. These studies help in understanding the conformational preferences and binding interactions of such compounds with the CB1 receptor, guiding the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
properties
IUPAC Name |
2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLOWRMSMKTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)
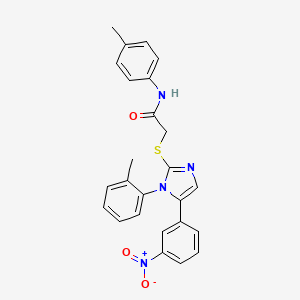
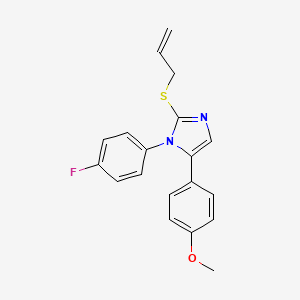
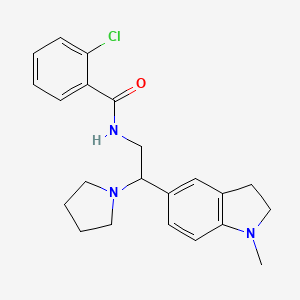
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

